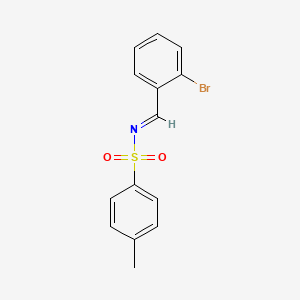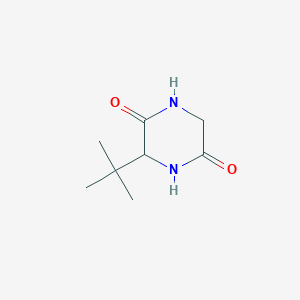
2-Hydroxy-5-iodobenzene-1,3-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-iodobenzene-1,3-dicarbonitrile is an organic compound with the molecular formula C8H3IN2O It is characterized by the presence of hydroxyl, iodine, and nitrile functional groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-iodobenzene-1,3-dicarbonitrile typically involves the iodination of a precursor compound, such as 2-hydroxybenzene-1,3-dicarbonitrile. The iodination reaction can be carried out using iodine and an oxidizing agent, such as sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position on the benzene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-5-iodobenzene-1,3-dicarbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitrile groups can be reduced to amines under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the iodine atom.
Oxidation Reactions: Products include quinones or other oxidized forms of the compound.
Reduction Reactions: Products include amines derived from the reduction of nitrile groups.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-iodobenzene-1,3-dicarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5-iodobenzene-1,3-dicarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like hydroxyl, iodine, and nitrile allows it to participate in various chemical interactions, contributing to its overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-5-bromobenzene-1,3-dicarbonitrile
- 2-Hydroxy-5-chlorobenzene-1,3-dicarbonitrile
- 2-Hydroxy-5-fluorobenzene-1,3-dicarbonitrile
Uniqueness
2-Hydroxy-5-iodobenzene-1,3-dicarbonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic size and higher polarizability of iodine make it more reactive in certain chemical reactions, such as nucleophilic substitution, compared to bromine, chlorine, or fluorine .
Eigenschaften
CAS-Nummer |
62936-63-4 |
|---|---|
Molekularformel |
C8H3IN2O |
Molekulargewicht |
270.03 g/mol |
IUPAC-Name |
2-hydroxy-5-iodobenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C8H3IN2O/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-2,12H |
InChI-Schlüssel |
XJMXBYLAHGOPTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C#N)O)C#N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![disodium;(6R,7S)-7-[[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13643069.png)
![4,4'-Diamino-[1,1'-biphenyl]-3,3',5,5'-tetracarboxylic acid](/img/structure/B13643072.png)




